1-cyclopentyl-4-methyl-3-nitro-1H-pyrazole
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Overview
Description
1-cyclopentyl-4-methyl-3-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 1-cyclopentyl-4-methyl-3-nitro-1H-pyrazole can be achieved through several methods. One common approach involves the condensation of 1,3-diketones with hydrazines under acidic or basic conditions . For industrial production, a one-pot multicomponent process can be employed, which involves the use of transition-metal catalysts and photoredox reactions . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
1-cyclopentyl-4-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Scientific Research Applications
1-cyclopentyl-4-methyl-3-nitro-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound targets bacterial cell walls and disrupts their integrity, leading to cell death . In anti-inflammatory applications, it inhibits enzymes such as cyclooxygenase, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
1-cyclopentyl-4-methyl-3-nitro-1H-pyrazole can be compared with other pyrazole derivatives such as 1-phenyl-3-methyl-4-nitro-1H-pyrazole and 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole . While these compounds share similar structural features, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-cyclopentyl-4-methyl-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-7-6-11(8-4-2-3-5-8)10-9(7)12(13)14/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOVMZDBOHSNFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1[N+](=O)[O-])C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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